Product packaging for Potassium aluminate(Cat. No.:CAS No. 12003-63-3)

Potassium aluminate

Cat. No.: B084947
CAS No.: 12003-63-3
M. Wt: 98.079 g/mol
InChI Key: KVOIJEARBNBHHP-UHFFFAOYSA-N
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Description

Potassium aluminate is an inorganic compound with the empirical formula KAlO2 , though it is more accurately represented as K[Al(OH)4] in its aqueous form . Its molar mass is 196.156 g·mol⁻¹, and it is noted for being very soluble in water . A primary reaction of research significance involves its use in producing potassium alum (KAl(SO4)2) upon treatment with sulfuric acid . This makes it a valuable precursor in the synthesis of alums, which have wide applications in water purification, tanning, and as adjuvants . As a research chemical, this compound is of great interest in the development of advanced ceramic materials, cement formulations, and as a potential catalyst or intermediate in inorganic synthesis. Its properties are exploited in studies focused on material science and industrial chemistry. Handling and Safety: this compound is a hazardous substance. It causes severe skin burns and eye damage . Researchers must use appropriate personal protective equipment and handle the compound within a well-ventilated area or fume hood. Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlKO2 B084947 Potassium aluminate CAS No. 12003-63-3

Properties

IUPAC Name

potassium;oxido(oxo)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.K.2O/q;+1;;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOIJEARBNBHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Al]=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlKO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065143
Record name Aluminium potassium dioxide
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Molecular Weight

98.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12003-63-3
Record name Potassium aluminate
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Record name Aluminate (AlO21-), potassium (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium potassium dioxide
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Record name Aluminium potassium dioxide
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Synthesis and Preparation Methodologies for Potassium Aluminate

Controlled Synthesis of Crystalline Potassium Aluminates

The controlled synthesis of crystalline potassium aluminates is a critical process for various industrial and research applications. The structure and purity of the resulting potassium aluminate are highly dependent on the chosen synthesis methodology and the nature of the starting materials. Two prominent methods for achieving crystalline potassium aluminates involve the mechanical activation of aluminum hydroxide (B78521) with potassium hydroxide and the direct reaction of elemental aluminum with potassium hydroxide solutions.

Attrition Milling of Aluminum Hydroxide Precursors with Potassium Hydroxide

Attrition milling is a mechanical activation technique that can be employed to synthesize this compound. This method involves the high-energy milling of aluminum hydroxide (Al(OH)₃) precursors in the presence of potassium hydroxide (KOH). The mechanical forces generated during attrition milling lead to a significant reduction in the particle size of the reactants and an increase in their specific surface area. researchgate.net This process can facilitate the chemical reaction between the aluminum hydroxide and potassium hydroxide, even at lower temperatures than traditional thermal methods.

The mechanical activation of gibbsite (a common form of aluminum hydroxide) through attrition milling can induce structural changes, leading to the formation of nanocrystalline boehmite (AlO·OH) and amorphous aluminum hydroxides. researchgate.net These activated precursors are more reactive towards potassium hydroxide, promoting the formation of this compound. The process can be influenced by factors such as the milling time, the ratio of grinding balls to powder, and the concentration of the potassium hydroxide solution. researchgate.net

Preparation from Elemental Aluminum and Potassium Hydroxide Solutions

2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) scribd.com

This method is often used in the synthesis of other aluminum compounds, such as potash alum, where this compound is a key intermediate. slideshare.nettsijournals.com The process typically involves dissolving scrap aluminum or aluminum foil in a heated solution of potassium hydroxide. tsijournals.comscribd.com The reaction is complete when the evolution of hydrogen gas ceases. tsijournals.com The concentration of the potassium hydroxide solution and the reaction temperature are important parameters that can be controlled to influence the rate of reaction and the purity of the resulting this compound solution. fountainheadpress.com

Production for Specific Research Applications

The synthesis of this compound is also a crucial step in the production of materials for specialized research, particularly in the field of high-purity ceramics.

Methodologies for Ultrahigh-Purity Alumina (B75360) Precursors Utilizing this compound Intermediates

This compound serves as a vital intermediate in the synthesis of ultrahigh-purity alumina (α-Al₂O₃), a material with significant applications in advanced ceramics, electronics, and optics. researchgate.netsumitomo-chem.co.jp One method involves the oxidation of high-purity aluminum granules in a dilute aqueous solution of potassium hydroxide. researchgate.netresearchgate.net This initial step forms a this compound solution.

Subsequent processing, which includes treatment with hydrochloric acid and calcination at high temperatures (e.g., 1450 °C), is performed to convert the intermediate into ultrahigh-purity α-Al₂O₃. researchgate.net Research has shown that this method can yield alumina with a purity of 99.99% to 99.999% from aluminum starting materials of 99.70% and 99.99% purity, respectively. researchgate.net The process effectively reduces the concentration of impurities, particularly iron, although it can increase the concentration of alkali metals. researchgate.net The selection of a potassium hydroxide solution is advantageous due to the relatively low evaporation temperatures of potassium oxide and this compound. researchgate.net

Another approach to producing high-purity alumina involves the hydrolysis of aluminum alkoxides, which can be synthesized from aluminum metal. sumitomo-chem.co.jpgoogle.com While this method does not directly use this compound in the main synthesis route, the principles of using a highly pure intermediate to achieve a high-purity final product are similar.

Interactive Data Table: Purity of Alumina from this compound Intermediate

Initial Aluminum Purity (%)Final Alumina Purity (%)Key Impurity Reduced
99.7099.99Iron
99.9999.999Iron

Crystallographic and Structural Investigations of Potassium Aluminate

Polymorphism and Phase Transformations of KAlO2

Potassium aluminate (KAlO2) demonstrates polymorphism, existing in three distinct crystalline phases at ambient pressure, a characteristic it shares with other alkali aluminates like lithium aluminate (LiAlO2) and sodium aluminate (NaAlO2). capes.gov.brresearchgate.net The transitions between these phases are temperature-dependent. capes.gov.brresearchgate.net Investigations have identified a low-temperature orthorhombic phase, an intermediate-temperature tetragonal phase, and a high-temperature cubic phase. capes.gov.brresearchgate.net However, other studies report a direct reversible transition from the orthorhombic phase to the cubic phase at approximately 810-813 K. xray.czresearchgate.netiucr.org This transition is accompanied by a notable jump in ionic conductivity. xray.cziucr.org

The high-temperature phase of KAlO2 adopts a cubic crystal structure. capes.gov.brresearchgate.net Some studies identify this phase, denoted δ-KAlO2, as stable above 1350°C. capes.gov.brresearchgate.net Other research using neutron diffraction indicates a transition to a cubic phase at a significantly lower temperature of around 813 K (~540°C). xray.cziucr.org This cubic structure is related to β-cristobalite and has been described with the space group Fd-3m. xray.cz However, an ideal model with atoms in special equivalent positions does not perfectly match experimental data, suggesting a disordered structure. xray.cz In this phase, the framework of AlO4 tetrahedra is preserved, but the higher symmetry leads to all elementary channels for potassium ion migration becoming equivalent, with sharply increased cross-sections. iucr.orgnih.gov This structural change accounts for the observed jump-like increase in three-dimensional cation conductivity. iucr.orgnih.gov

An intermediate tetragonal phase, referred to as γ-KAlO2, has been reported to be stable between 600°C and 1350°C. capes.gov.brresearchgate.net Neutron diffraction studies have identified this phase as having the space group P41212, forming from the orthorhombic phase at 540°C. researchgate.netresearchgate.net The transition to this tetragonal phase is believed to open new conduction channels along the c-axis, which is a likely reason for an observed jump in conductivity. researchgate.netresearchgate.net During this phase transition, the presumed anisotropy of conduction present in the low-temperature modification disappears. researchgate.netresearchgate.net

At temperatures below approximately 530-600°C, KAlO2 exists in an orthorhombic phase, sometimes denoted as β-KAlO2. capes.gov.brresearchgate.netresearchgate.net This room-temperature form possesses a cristobalite-related structure with the space group Pbca. researchgate.netresearchgate.net The structure consists of a three-dimensional framework of corner-shared, nearly regular [AlO4] tetrahedra. xray.czresearchgate.net Within this framework, there are two distinct types of large voids where two non-equivalent potassium cations are located, each surrounded by eight oxygen anions. researchgate.net The structural arrangement is isostructural with potassium gallate (KGaO2) and potassium ferrate (KFeO2). researchgate.net Analysis of this phase indicates high anisotropy of cation conductivity, as the elementary migration channels for K+ ions have significantly different cross-sections. iucr.orgnih.govresearchgate.net

Table 1: Crystallographic Data for Orthorhombic KAlO2 (Space Group: Pbca)
Sourcea (Å)b (Å)c (Å)Z (Formula Units)
Voronin et al. xray.cz5.4446(9)10.931(1)15.458(2)-
Husheer et al. researchgate.net5.4327(8)10.924(2)15.469(2)16
Kotarba et al. researchgate.net5.4482(8)10.916(3)15.445(2)16

Intermediate-Temperature Tetragonal Phase Properties

Advanced Structural Analysis of this compound Compounds

The crystal structure of the hydrated this compound K2[Al2O(OH)6] has been determined through X-ray diffraction. osti.govosti.gov The compound crystallizes in an orthorhombic system. osti.gov Its structure is characterized by the presence of the dimeric anion [Al2O(OH)6]^2-, where two aluminum atoms are bridged by an oxygen atom. osti.gov The unit cell dimensions have been reported as a = 10.23 Å, b = 7.58 Å, and c = 10.04 Å. osti.gov Single-crystal and powder X-ray diffraction methods have been employed to confirm the structure and purity of synthesized samples of this compound. osti.gov

Table 2: Unit Cell Dimensions for K2[Al2O(OH)6]
Crystal Systema (Å)b (Å)c (Å)
Orthorhombic10.237.5810.04

Data from Johansson (1966), as cited in subsequent studies. osti.gov

The crystalline structures of KAlO2 polymorphs have been studied in detail using neutron diffraction, often in combination with Rietveld analysis. xray.cziucr.orgresearchgate.net Neutron diffraction is a powerful technique for this purpose as it can accurately determine the positions of lighter atoms like oxygen within the crystal lattice. aps.org This method has been applied across a wide temperature range (300–1023 K) to investigate the structural changes that occur during phase transitions. iucr.orgnih.gov

The Rietveld method is a technique for refining crystal structure models by comparing a calculated diffraction pattern with an entire experimentally measured powder diffraction pattern. malvernpanalytical.comoxfordneutronschool.org This full-profile analysis allows for the precise determination of lattice parameters, atomic positions, and other structural details. malvernpanalytical.com The combination of neutron diffraction data and Rietveld refinement has been successfully used to:

Confirm that the low-temperature phase of KAlO2 crystallizes in the orthorhombic space group Pbca. xray.czresearchgate.net

Refine the lattice parameters and atomic coordinates for the different phases. researchgate.netresearchgate.net

Characterize the structural transition from the orthorhombic to the high-temperature tetragonal or cubic phases. xray.czresearchgate.net

Analyze the disorder in the high-temperature cubic phase. xray.cz

These analytical techniques have provided crucial insights into the relationship between the crystal structure of KAlO2 and its properties, such as ionic conductivity. iucr.orgresearchgate.net

Crystal Structure of K2[Al2O(OH)6]

Comparative Crystallography with Analogous Alkali Aluminates (e.g., LiAlO₂, NaAlO₂)

The crystallographic characteristics of this compound (KAlO₂) are best understood in the context of its analogous alkali metal aluminates, specifically lithium aluminate (LiAlO₂) and sodium aluminate (NaAlO₂). A comparative analysis of their crystal structures reveals trends and differences dictated by the size and bonding characteristics of the alkali metal cation. At ambient conditions, these aluminates exhibit distinct crystal structures, primarily influenced by the ionic radius of the alkali metal.

Research indicates that the room-temperature form of this compound (KAlO₂) possesses an orthorhombic crystal structure. researchgate.net It belongs to the space group Pbca, a structure that is isostructural with potassium gallate (KGaO₂) and potassium ferrate (KFeO₂). researchgate.net This structure is built upon a three-dimensional framework of corner-sharing, nearly regular [AlO₄] tetrahedra. researchgate.net Within this framework, there are two distinct types of large voids where the potassium cations are located, each coordinated by eight oxygen anions. researchgate.net

In contrast, the stable room-temperature phase of lithium aluminate, known as γ-LiAlO₂, crystallizes in the tetragonal system with the space group P4₁2₁2. acs.orgqucosa.de Similar to KAlO₂, the γ-LiAlO₂ structure is characterized by a three-dimensional network of distorted AlO₄ and LiO₄ tetrahedra that share common edges. acs.orgosti.gov The arrangement of these tetrahedra creates channels within the crystal lattice. acs.org

Anhydrous sodium aluminate (NaAlO₂) adopts an orthorhombic crystal structure, belonging to the space group Pna2₁. materialsproject.org Its structure also consists of a three-dimensional framework of corner-linked AlO₄ tetrahedra. wikipedia.org The sodium ions are coordinated to four oxygen atoms, forming distorted NaO₄ tetrahedra which share corners with both other NaO₄ and AlO₄ tetrahedra. materialsproject.org

The variation in crystal structure across these alkali aluminates is a direct consequence of the differing ionic radii of Li⁺, Na⁺, and K⁺. The smaller lithium ion in γ-LiAlO₂ allows for a more compact tetragonal arrangement, while the larger potassium ion in KAlO₂ necessitates a more open orthorhombic structure to accommodate it. researchgate.net Sodium aluminate, with an intermediate ionic radius, also adopts an orthorhombic structure, but with a different space group and coordination environment compared to KAlO₂. These structural differences are critical as they influence the physical properties of these materials, such as ionic conductivity. researchgate.net

The following table provides a comparative summary of the crystallographic data for the common ambient phases of potassium, lithium, and sodium aluminate.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Source
This compoundKAlO₂OrthorhombicPbca5.448210.91615.445909090 researchgate.net
Lithium Aluminate (γ-phase)LiAlO₂TetragonalP4₁2₁25.1695.1696.268909090 acs.org
Sodium Aluminate (anhydrous)NaAlO₂OrthorhombicPna2₁5.205.396.97909090 materialsproject.org

Solution Chemistry and Speciation of Aqueous Potassium Aluminate Systems

Dissolution Phenomena of Aluminum in Potassium Hydroxide (B78521) Solutions Leading to Aluminates

The formation of potassium aluminate in aqueous systems begins with the dissolution of aluminum metal or its oxides/hydroxides in a potassium hydroxide (KOH) solution. Aluminum is an amphoteric metal, meaning it reacts with both acids and strong bases. quora.combc.edu In hot, aqueous KOH, aluminum metal dissolves rapidly in a redox reaction. quora.comccri.edu During this process, the aluminum is oxidized, and water is reduced, leading to the evolution of hydrogen gas. ccri.eduvaia.comzongbou.com The primary aluminum-containing species formed in the resulting solution is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. ccri.eduuwaterloo.cachemcollective.org

2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄ + 3H₂(g) bc.educcri.edu

This reaction is highly exothermic. quora.com The potassium hydroxide provides the alkaline environment necessary to dissolve the passivating oxide layer that typically protects aluminum metal, allowing the underlying metal to react with the hydroxide ions and water. quora.com The resulting product, potassium tetrahydroxoaluminate, is highly soluble in the alkaline solution. vaia.comuwaterloo.ca This dissolution process is a foundational step in various chemical syntheses, including the industrial preparation of potassium alum. vaia.comuwaterloo.calibretexts.org this compound can also be produced by reacting alumina (B75360) hydroxide with potassium hydroxide. aluminat.com

Identification and Characterization of Soluble Aluminate Oligomers and Dimers (e.g., Al₂O(OH)₆²⁻)

In aqueous alkaline solutions, aluminum exists predominantly as the tetrahedrally coordinated tetrahydroxoaluminate anion, [Al(OH)₄]⁻. rsc.orgrsc.orgosti.gov However, this is not the only species present, particularly in more concentrated solutions. aqw.com.au Through techniques like ²⁷Al Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, researchers have identified and characterized other, more complex aluminate species. rsc.orgresearchgate.netescholarship.org

A key species identified in these solutions is the aluminate dimer, which features two aluminum tetrahedra linked by a bridging oxygen atom (a µ-oxo bridge). aqw.com.auresearchgate.netrsc.org The chemical formula for this dimeric anion is Al₂O(OH)₆²⁻. rsc.orgresearchgate.netrsc.org The formation of this dimer from two monomeric aluminate ions can be represented by the following equilibrium:

2[Al(OH)₄]⁻(aq) ⇌ [Al₂O(OH)₆]²⁻(aq) + H₂O(l) aqw.com.au

The presence of both monomeric and dimeric aluminate species has been well-established in synthetic Bayer liquors. researchgate.net The existence of these oligomeric species is crucial, as they play a role in the subsequent precipitation of aluminum hydroxides like gibbsite. rsc.orgrsc.org While the [Al(OH)₄]⁻ monomer is the dominant species in dilute solutions, the proportion of the Al₂O(OH)₆²⁻ dimer increases with concentration. aqw.com.auresearchgate.net In concentrated this compound solutions, a solid salt with the formula K₂Al₂O(OH)₆, which contains the discrete dimer moiety, can be crystallized, providing strong evidence for the existence of this species in solution. rsc.orgescholarship.orgiaea.org Other potential dimeric structures, such as the di-μ-hydroxo dimer [Al₂(OH)₈]²⁻, have also been considered, though the μ-oxo bridged dimer is more stable in the presence of ion pairing expected in saturated solutions. osti.gov

Spectroscopic studies provide distinct signatures for these species. Raman spectroscopy shows a characteristic sharp peak around 620-623 cm⁻¹ corresponding to the symmetric stretching of the tetrahedral [Al(OH)₄]⁻ ion. aqw.com.aursc.orglanl.govucla.edu As solution concentration increases, new peaks emerge around 535 cm⁻¹ and 700 cm⁻¹, which are attributed to the vibrations of the Al-O-Al bridge in the Al₂O(OH)₆²⁻ dimer. aqw.com.aulanl.gov

Influence of Solution Parameters on Aluminate Speciation (e.g., KOH:Al Molar Ratio, Concentration)

The distribution of aluminate species in solution, known as speciation, is highly dependent on several parameters, most notably the concentration of the solutes and the molar ratio of potassium hydroxide to aluminum (KOH:Al). rsc.orgrsc.org The equilibrium between the monomer [Al(OH)₄]⁻ and the dimer Al₂O(OH)₆²⁻ is dynamic and shifts according to these conditions.

Systematic studies varying the KOH:Al molar ratio have demonstrated a strong correlation between this ratio and the extent of aluminum oligomerization. rsc.orgrsc.orgresearchgate.net At low KOH:Al ratios (e.g., 1.00), which correspond to lower free caustic concentrations, the system favors the formation of oligomeric species like the dimer. rsc.org Conversely, at higher KOH:Al ratios (e.g., 1.66), the equilibrium shifts, and while the dimer is still present, its relative concentration and influence change. rsc.org

The total aluminum concentration in the solution also has a significant effect. researchgate.netacs.org As the total concentration of dissolved aluminum increases, the formation of the Al₂O(OH)₆²⁻ dimer becomes more favorable. aqw.com.auresearchgate.net This relationship has been quantified using Raman spectroscopy, where the intensity of the bands associated with the dimer (at ~535 cm⁻¹ and ~700 cm⁻¹) increases relative to the monomer band (at ~623 cm⁻¹) with increasing aluminum concentration. rsc.orglanl.gov

The table below, based on findings from spectroscopic studies, summarizes the general trend of aluminate speciation with varying solution parameters. rsc.orgrsc.orglanl.gov

These parameters are critical because the concentration of dissolved oligomeric aluminum directly impacts the physical and chemical behavior of the solution, including precipitation pathways. rsc.orgrsc.org

Contact Ion Pair Interactions in Aluminate Solutions

In concentrated electrolyte solutions, ions are not always fully separated by solvent molecules. They can form associations known as ion pairs. In this compound solutions, the positively charged potassium cations (K⁺) interact with the negatively charged aluminate anions. These interactions can be classified as solvent-separated ion pairs, where one or more water molecules are between the cation and anion, or contact ion pairs (CIPs), where the ions are in direct contact. pku.edu.cn

Spectroscopic and molecular dynamics studies have revealed the formation of unique contact ion pair interactions between potassium ions and the aluminate dimer, Al₂O(OH)₆²⁻. rsc.orgrsc.orgosti.gov This interaction is distinct from the ion pairing observed with the monomeric [Al(OH)₄]⁻ anion. While sodium ions (Na⁺) tend to form stable contact ion pairs with the [Al(OH)₄]⁻ monomer, potassium ions show a weaker interaction with the monomer, favoring free ions in solution. However, K⁺ ions play a significant role in stabilizing the dimeric aluminate species. rsc.orgescholarship.org

Reaction Mechanisms and Transformation Pathways Involving Potassium Aluminate

Hydrolysis Mechanisms of Aluminate Species in Aqueous Environments

In aqueous solutions, potassium aluminate dissociates, and the resulting aluminate ions (Al(OH)₄⁻) undergo hydrolysis. doubtnut.comijisrt.com The aluminum ion (Al³⁺) exhibits a strong tendency to hydrolyze, leading to the formation of various mono- and polynuclear hydroxo complexes. mdpi.com Initially, mononuclear hydroxo species form rapidly and reversibly. mdpi.com These species can then condense to form polynuclear complexes with hydroxo bridges between the aluminum centers. mdpi.com

The speciation of aluminum in aqueous solutions is highly dependent on pH. In neutral solutions, aluminum precipitates primarily as aluminum hydroxide (B78521) (Al(OH)₃). mdpi.com As the pH increases above 7, this precipitate can redissolve to form aluminate species, which are the main soluble forms of aluminum in alkaline conditions. mdpi.com The hydrolysis of Al³⁺ ions in solution leads to the production of H⁺ ions, resulting in an acidic solution when salts like potash alum (KAl(SO₄)₂·12H₂O) are dissolved in water. doubtnut.com

Polymorphic Transformation of Aluminum Hydroxide during Carbonation of this compound Solution

The carbonation of this compound solutions is a process that leads to the precipitation of aluminum hydroxide. This process is marked by the formation of different polymorphs of aluminum hydroxide, with the transformation between these forms being influenced by various factors.

During the carbonation of this compound solutions, bayerite is often the initial crystalline product to form, regardless of temperature and caustic concentration. researchgate.netrsc.org The growth rate of bayerite is significantly higher, often by several orders of magnitude, than that of gibbsite. researchgate.netrsc.org This kinetic advantage plays a crucial role in determining the final product composition.

The transformation from the less stable bayerite to the more stable gibbsite is promoted by increases in temperature and caustic concentration. researchgate.netrsc.org Kinetic models have been developed to describe the secondary nucleation and growth of aluminum hydroxide from this compound solutions. researchgate.net These models estimate activation energies for nucleation and growth, providing insight into the kinetics of the crystallization process. researchgate.net For instance, one study estimated the activation energies for secondary nucleation and growth to be 55.0 kJ mol⁻¹ and 80.0 kJ mol⁻¹, respectively. researchgate.net

The table below summarizes the effect of temperature and caustic concentration on the predominant aluminum hydroxide polymorph formed during the carbonation of this compound solution.

TemperatureCaustic ConcentrationPredominant PolymorphControlling Factor
LowLowBayeriteKinetic Control researchgate.netrsc.org
HighHighGibbsiteThermodynamic Control researchgate.netrsc.org

The formation of aluminum hydroxide polymorphs from this compound solutions is a classic example of the interplay between thermodynamic and kinetic control. researchgate.netresearchgate.net At lower temperatures and caustic concentrations, the reaction is kinetically controlled, favoring the formation of bayerite due to its faster nucleation and growth rates. researchgate.netresearchgate.net

Conversely, at higher temperatures and caustic concentrations, the system is under thermodynamic control. researchgate.netresearchgate.net Under these conditions, the most thermodynamically stable polymorph, gibbsite, is the predominant product. researchgate.netresearchgate.net The transition from kinetic to thermodynamic control is a key factor in determining the final crystalline phase of the aluminum hydroxide. rsc.org While bayerite may form initially due to kinetic favorability, it can transform into the more stable gibbsite over time, especially under conditions that favor thermodynamic equilibrium. researchgate.netrsc.org

Based on kinetic and structural analysis, a general transformation pathway for the formation of aluminum hydroxide polymorphs during the carbonation of this compound solutions has been proposed. researchgate.netrsc.orgresearchgate.net This pathway begins with the formation of Al(III)-containing clusters in the solution. researchgate.netrsc.orgresearchgate.net

These clusters then transform into boehmite, which is a thermodynamically less-stable phase. rsc.org Due to its instability and structural similarity, boehmite rapidly transforms into bayerite rather than directly to gibbsite. rsc.org Finally, the bayerite can transform into the most stable polymorph, gibbsite, particularly under conditions of higher temperature and caustic concentration. researchgate.netrsc.orgresearchgate.net

The proposed sequence is as follows: Al(III)-containing cluster → boehmite → bayerite → gibbsite researchgate.netrsc.orgresearchgate.net

Thermodynamic versus Kinetic Control of Aluminum Hydroxide Polymorph Formation

Theoretical Studies on Aluminate Dissolution

Computational chemistry, particularly density functional theory (DFT), has been employed to investigate the dissolution mechanisms of aluminate species at an atomistic level. rsc.orgnih.govresearchgate.net These studies calculate the activation energy (ΔEa) for the hydrolysis reaction of aluminate species at the transition state. rsc.orgnih.govresearchgate.net

Research has focused on the role of different activators, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and water, on the dissolution process. rsc.orgnih.govresearchgate.net Findings suggest that KOH generally leads to a lower activation energy for aluminate dissolution compared to NaOH, especially when van der Waals (vdW) interactions are taken into account. rsc.orgnih.govresearchgate.net Furthermore, the hydration shells surrounding the cations (K⁺ and Na⁺) and the hydroxide anion (OH⁻) have a significant impact, with reduced hydration shells leading to a lower activation energy for the dissolution of aluminate species. rsc.orgnih.govresearchgate.net

These theoretical calculations provide fundamental insights into the reactivity of aluminate species and are crucial for developing more accurate models of dissolution and precipitation processes in aluminate solutions. rsc.orgnih.govresearchgate.net

The table below presents a conceptual summary of the findings on the influence of activators and hydration on the activation energy of aluminate dissolution.

Activatorvan der Waals InteractionsHydration ShellRelative Activation Energy (ΔEa)
KOHConsideredReducedLower rsc.orgnih.govresearchgate.net
NaOHConsideredReducedHigher (than KOH) rsc.orgnih.govresearchgate.net
KOH/NaOHNot ConsideredFullHigher rsc.orgnih.govresearchgate.net

Role of Activators (Potassium Hydroxide, Water) in Dissolution Processes

The dissolution of aluminum-containing materials to form this compound is a process significantly influenced by the presence and nature of activators. Activators are substances that facilitate the breakdown of a solid material into its constituent ions in a solvent. In the context of this compound formation, potassium hydroxide (KOH) and water (H₂O) are crucial activators, each playing a distinct and vital role in the reaction mechanism and transformation pathways.

Potassium Hydroxide (KOH) as a Primary Activator

2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) zongbou.com

In this reaction, the hydroxide ions (OH⁻) from KOH break down the passive aluminum oxide layer that typically protects aluminum metal, allowing the underlying metal to react. brainly.com

Computational studies, particularly those using density functional theory (DFT), have provided deeper insights into the activating role of KOH at an atomic level. nih.govresearchgate.net Research on the dissolution of aluminate species from metakaolin has shown that KOH significantly lowers the activation energy (ΔEₐ) required for the process, more so than other activators like sodium hydroxide (NaOH). nih.govrsc.org The potassium cation (K⁺) plays a key role; its interaction with the aluminosilicate (B74896) surface facilitates the cleavage of bonds within the network. nih.gov

The Influence of Hydration Shells

The effectiveness of potassium hydroxide as an activator is also linked to the hydration shell surrounding the potassium ion. A reduced hydration shell—meaning fewer water molecules directly coordinated to the K⁺ ion—enhances the dissolution process. nih.govrsc.org This is because a less dense hydration shell allows for a stronger and more direct interaction between the positively charged potassium cation and the negatively charged aluminate surface, which promotes the breaking of existing chemical bonds. nih.gov

Water (H₂O) as a Solvent and Co-activator

Water is the fundamental solvent in which the dissolution process occurs, but its role extends beyond that of a passive medium. It actively participates in the dissolution as a reactant in the hydrolysis process and as a co-activator. rsc.orguwaterloo.ca The dissolution of aluminate minerals is essentially a hydrolysis reaction where water molecules are involved in breaking the bonds of the aluminate structure. rsc.org

The reactivity of some aluminate compounds in water is extremely high. For example, tricalcium aluminate (C₃A) dissolves at a very high rate within the first fraction of a second of contact with water. scispace.comresearchgate.net This initial rapid dissolution is followed by the precipitation of calcium aluminate hydrate (B1144303) products, which can then slow down the reaction by blocking the surface. researchgate.net

In systems activated by potassium hydroxide, water molecules work in concert with the primary activator. acs.org They contribute to the hydration shells of the ions and are involved in the transport of ionic species to and from the reacting surface. The concentration and activity of water can also be a controlling factor in the kinetics of the dissolution. utoronto.ca Computational models have demonstrated that water molecules, even in the absence of strong alkalis, can act as an activator, although the energy barrier for dissolution is significantly higher compared to when KOH is present. rsc.org

Research Findings on Activator Efficiency

Detailed research has quantified the effectiveness of different activators in the dissolution of aluminate species. These findings highlight the superior performance of potassium hydroxide and the critical influence of its surrounding hydration shell.

Activator/ModelKey FindingSource
Potassium Hydroxide (KOH) vs. Sodium Hydroxide (NaOH)The activation energy (ΔEₐ) for aluminate dissolution is significantly lower when KOH is used as the activator compared to NaOH under similar conditions. One study reported the energy required was 470.21% less with KOH. nih.gov
Effect of KOH Hydration ShellReduced hydration shells around the K⁺ ion lead to a lower activation energy for dissolution. A model with a reduced KOH hydration shell required 264.54% less activation energy than a model without this feature. nih.gov
Water (H₂O) as an ActivatorWater alone can act as an activator for aluminate dissolution, but the process has a much higher activation energy barrier compared to alkali-activated systems. rsc.orgrsc.org
Van der Waals (vdW) InteractionsThe inclusion of vdW interactions in computational models is crucial and shows that KOH generally exhibits lower activation energies than NaOH. nih.govrsc.orgacs.org
Dissolution Rate in WaterThe initial dissolution rate of tricalcium aluminate in pure water is extremely fast, measured in the range of 500 to 1500 mmol·m⁻²·s⁻¹. scispace.com

Advanced Material Science and System Integration Research Utilizing Potassium Aluminate

Development of Potassium Aluminate as Fast Ion Conductors

The search for efficient and safe solid electrolytes is a critical endeavor in the development of next-generation energy storage systems. This compound (KAlO₂) has emerged as a promising candidate in the field of fast ion conductors, materials that facilitate the rapid movement of ions, a key characteristic for high-performance batteries.

Investigation of Conduction Channels and Anisotropy in KAlO₂

The ionic conductivity of this compound is intrinsically linked to its crystal structure. At lower temperatures, KAlO₂ possesses an orthorhombic structure (space group Pbca). researchgate.net In this low-temperature form, a detailed analysis has revealed the presence of five distinct elementary channels for the migration of potassium (K⁺) cations. researchgate.netiucr.org However, these channels have significantly different cross-sections, leading to a high degree of anisotropy in the cation conductivity, meaning that the ease of ion movement is dependent on the direction within the crystal lattice. researchgate.netiucr.org

A significant change occurs as the temperature increases. At approximately 540°C, this compound undergoes a phase transition to a tetragonal structure (space group P4₁2₁2). researchgate.netresearchgate.net This transition is crucial for its conductive properties. During this phase change, new conduction channels with a larger cross-section open up along the c-axis of the crystal. researchgate.net This structural modification is believed to be the primary reason for a sudden jump in ionic conductivity. researchgate.net Furthermore, the anisotropy observed in the low-temperature phase disappears, and all five conduction channels become equivalent, allowing for three-dimensional and more efficient ion migration. researchgate.netiucr.org The radii of the framework windows in the high-temperature cubic phase are large enough to allow potassium cations to move smoothly through them, contributing to the observed high conductivity. iucr.org

The study of these conduction pathways has been facilitated by techniques such as neutron diffraction combined with Rietveld analysis and computational methods like the tiling approach. researchgate.netiucr.org These methods allow for the detailed mapping of K⁺ cation migration paths within the crystal lattice. iucr.org

Application in Solid-State Potassium-Ion Electrolytes for Batteries

The favorable ionic conductivity of this compound, particularly at elevated temperatures, makes it a material of interest for solid-state potassium-ion batteries (KIBs). whut.edu.cnaip.org Solid-state electrolytes are a critical component in the development of safer and potentially higher energy density batteries compared to their liquid electrolyte counterparts. researchgate.netyoutube.com The rigid structure of solid electrolytes can help suppress the formation of dendrites, which are problematic crystalline growths that can cause short circuits in batteries. whut.edu.cn

While significant research has been conducted on electrode materials for KIBs, the development of suitable electrolytes remains a key challenge. researchgate.net Inorganic solid-state electrolytes, including oxides like this compound, are being explored for their potential to offer improved safety, thermal stability, and energy density. researchgate.net The typical structure of this compound, composed of corner-shared AlO₄ tetrahedra, creates sizable voids that can be occupied by the large K⁺ cations, facilitating their movement. researchgate.net

However, challenges remain in the practical application of solid electrolytes, including achieving high ionic conductivity at room temperature and ensuring good physical contact between the electrolyte and the electrode materials. whut.edu.cnresearchgate.net

Role of Potassium Aluminates in Catalytic Support Modification

Catalytic supports play a crucial role in many industrial chemical processes by providing a stable surface for the active catalyst, enhancing its activity and longevity. The modification of these supports with alkali metals can significantly alter their properties.

In-situ Formation of Alkali Aluminates for Basic Support Modification

The in-situ formation of this compound on catalyst supports like alumina (B75360) (Al₂O₃) is a method used to modify the support's basicity. When a potassium salt, such as potassium carbonate (K₂CO₃), is impregnated onto an alumina support and subsequently calcined at high temperatures, a series of interfacial interactions occur. capes.gov.br

Studies have shown that during impregnation, potassium ions (K⁺) can be loaded onto the Al₂O₃ surface through a specific adsorption mechanism, which involves a type of cation exchange with surface hydroxyl (Al—OH) groups, leading to the formation of chemically bound Al—OK surface groups. capes.gov.br Upon drying, most of the isolated Al—OH groups are eliminated. capes.gov.br High-temperature treatment then activates solid-state reactions, leading to the decomposition of surface carbonate and hydroxyl groups and the formation of highly dispersed this compound (K-Al₂O₃). capes.gov.br This in-situ generation of this compound modifies the electronic and surface structures of the catalyst, which can enhance its activity. For instance, in ammonia (B1221849) synthesis, a K-promoted catalyst showed significantly higher activity compared to its unpromoted counterpart.

Geopolymerization and Stabilization of Waste Materials with this compound

Geopolymerization is a chemical process that transforms aluminosilicate-rich materials into a hard, ceramic-like material. This technology offers a promising avenue for the sustainable management and valorization of various waste streams.

Alkali Activation of Mine Tailings with this compound

Mine tailings, the waste materials left over from mining operations, often contain significant amounts of silicon and aluminum, making them suitable raw materials for alkali activation. mdpi.comustb.edu.cn Alkali activation is a process where these aluminosilicate (B74896) materials are mixed with a highly alkaline solution to form a geopolymer. ustb.edu.cnustb.edu.cn This process can effectively immobilize hazardous heavy metals present in the tailings within the geopolymer matrix. ustb.edu.cnencyclopedia.pub

This compound has been investigated as an effective alkali activator for mine tailings. researchgate.net In a study on acidic gold mine tailings, a geopolymer synthesized using a this compound and potassium hydroxide (B78521) activation solution exhibited superior durability compared to one made with potassium silicate (B1173343). researchgate.net The this compound-based geopolymer demonstrated a higher unconfined compressive strength (UCS) after repeated wet and dry cycles. researchgate.net Specifically, after 10 cycles, the this compound-based geopolymer had a UCS of 4.8 MPa, whereas the potassium silicate-based one had a UCS of only 1.23 MPa. researchgate.net

Furthermore, the geopolymer activated with this compound showed a significant reduction in the leachability of heavy metals, with over an 85% reduction observed. researchgate.net This indicates that the use of this compound for the alkali activation of mine tailings is an attractive method for stabilizing and solidifying hazardous materials. researchgate.net Research has also shown that geopolymers activated with this compound are more resistant to alternating wetting and drying compared to those activated with potassium silicate. encyclopedia.pubpreprints.org

Table of Research Findings on this compound in Geopolymerization

Activator SystemCuring ConditionsUnconfined Compressive Strength (UCS)Durability (UCS after 10 wet/dry cycles)Heavy Metal Leachability Reduction
This compound : Potassium Hydroxide5 days at 100°C18.10 MPa researchgate.net4.8 MPa researchgate.net>85% researchgate.net
Potassium Silicate : Potassium Hydroxide5 days at 80°C9.94 MPa researchgate.net1.23 MPa researchgate.net-

Enhanced Mechanical Properties and Durability of Resulting Geopolymers

The use of this compound as an activator in geopolymer synthesis has been shown to yield materials with superior mechanical properties and durability compared to those produced with other activators like potassium silicate or sodium-based solutions. researchgate.netbohrium.com Geopolymers activated with potassium-based solutions often exhibit higher compressive strengths and a more homogeneous microstructure than their sodium-based counterparts. bohrium.comuq.edu.au

Research into the activation of acidic gold mine tailings demonstrated that a geopolymer synthesized with a this compound and potassium hydroxide solution achieved an unconfined compressive strength of 18.10 MPa. researchgate.net This was significantly higher than the 9.94 MPa strength of a geopolymer created with a potassium silicate and potassium hydroxide activator. researchgate.net Furthermore, the this compound-based geopolymer proved to be more durable after undergoing 10 wet and dry cycles, retaining a compressive strength of 4.8 MPa, whereas the potassium silicate-based version's strength dropped to 1.23 MPa. researchgate.net

The enhanced performance of potassium-based activators is linked to their ability to improve the reactivity of the components, leading to better polymerization. uq.edu.au This results in a more stable and ordered gel structure with a higher percentage of Si-O bridge bonds. mdpi.com Studies on fly ash geopolymers have also indicated that potassium-based activators can produce materials that are more stable at elevated temperatures, showing higher residual compressive strengths, lower mass loss, and reduced cracking compared to sodium-based systems. uq.edu.au For instance, a fly ash geopolymer with a specific potassium silicate to potassium hydroxide ratio gained about 5% in strength at 800°C. uq.edu.au

Table 1: Comparative Mechanical Properties of Geopolymers with Different Activators

Activator System Initial Unconfined Compressive Strength (MPa) Compressive Strength After 10 Wet/Dry Cycles (MPa) Source
This compound & Potassium Hydroxide 18.10 4.80 researchgate.net
Potassium Silicate & Potassium Hydroxide 9.94 1.23 researchgate.net

Heavy Metal Immobilization Efficacy in Aluminate-Activated Systems

Aluminate-activated geopolymer systems demonstrate significant efficacy in the solidification and stabilization (S/S) of heavy metals, a critical process for treating industrial hazardous waste. researchgate.netmdpi.com The geopolymer matrix immobilizes heavy metals through a combination of physical encapsulation and chemical bonding, effectively reducing their mobility and potential for environmental leaching. mdpi.comascelibrary.org

The primary mechanisms for heavy metal retention in geopolymers include:

Physical Encapsulation: The dense, three-dimensional framework of the geopolymer physically traps metal ions, preventing their release. mdpi.com

Chemical Bonding and Ion Exchange: Heavy metal cations can be incorporated into the aluminosilicate network. mdpi.commdpi.com This can occur through ion exchange, where they replace alkali metal ions like potassium (K⁺), or by forming covalent bonds. mdpi.commdpi.com

Precipitation: Metals can precipitate within the matrix as stable hydroxides or silicates. mdpi.com

Isomorphic Substitution: Metal ions with suitable charge and size can replace aluminum (Al³⁺) ions in the tetrahedral sites of the geopolymer framework, leading to a highly stable, leach-resistant structure. mdpi.com

In a study using this compound to activate acidic gold mine tailings, the resulting geopolymer reduced the leachability of heavy metals by over 85%. researchgate.net Research on metakaolin-based, potassium-activated geopolymers has shown excellent retention of cadmium, which becomes associated with silicate and aluminate within the geopolymer framework. mdpi.comcitedrive.com However, the same studies noted that mercury is more readily leached. mdpi.comcitedrive.com The method of introducing the heavy metal into the geopolymer mix is also crucial; dissolving metal salts in water before geopolymerization leads to a more homogeneous and stable product. mdpi.comengconfintl.org

Table 2: Heavy Metal Immobilization in Geopolymer Systems

Geopolymer System Heavy Metal Immobilization Efficiency / Result Source
This compound-Activated Gold Mine Tailings Various >85% reduction in leachability researchgate.net
Alkali-Activated Fly Ash/Slag Pb, Zn Immobilization efficiency >99.5% ascelibrary.org
Potassium-Activated Metakaolin Cadmium (Cd) High retention; Cd associated with silicate and aluminate mdpi.comcitedrive.com
Potassium-Activated Metakaolin Mercury (Hg) Readily leached mdpi.comcitedrive.com
Alkali-Activated Slag Copper (Cu²⁺), Cadmium (Cd²⁺) High immobilization efficiency ekb.eg

Solid Solution Formation in this compound-Containing Systems (e.g., Potassium Aluminates-Silica)

The fundamental binder in geopolymer systems activated with this compound is a solid solution known as potassium aluminosilicate hydrate (B1144303) (K-A-S-H) gel. mdpi.comd-nb.info This amorphous to semi-crystalline material forms a three-dimensional network of Si-O-Al bonds, which is responsible for the mechanical strength and durability of the final product. mdpi.commdpi.com

The formation process, or geopolymerization, is a complex chemical reaction that occurs under alkaline conditions. The this compound, along with other alkaline activators like potassium hydroxide, works to dissolve aluminosilicate source materials such as fly ash or metakaolin. augc.asso.fr This dissolution releases silicate and aluminate monomers into the solution. augc.asso.fr These monomers then undergo polycondensation to form the stable K-A-S-H gel. mdpi.comd-nb.info

The properties of the resulting K-A-S-H gel are influenced by the ratio of silicon to aluminum (Si/Al) in the system. researchgate.net The addition of nano-silica to potassium feldspar-based geopolymers, for example, has been shown to promote the formation of more K-A-S-H gel, which improves the microstructure and compressive strength of the material. dergipark.org.tr The presence of potassium cations (K⁺) is crucial, as they balance the negative charge created when Al³⁺ substitutes for Si⁴⁺ in the silicate framework, facilitating the formation of a stable, extended network. mdpi.comd-nb.info In systems containing calcium, such as those incorporating slag, the microstructure becomes more complex with the co-formation of calcium-aluminosilicate-hydrate (C-A-S-H) gels alongside the K-A-S-H phase. mdpi.comiaea.org

Computational Chemistry and Theoretical Modeling of Potassium Aluminate Systems

Density Functional Theory (DFT) Applications to Aluminate Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to understand the reactivity of aluminate species, particularly in the context of dissolution and corrosion inhibition.

DFT calculations are crucial for determining key parameters that govern chemical reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, with higher values indicating a greater tendency for donation. ljast.ly Conversely, the ELUMO reflects the molecule's capacity to accept electrons. ljast.ly The energy gap (ΔE) between EHOMO and ELUMO is a significant indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. ljast.ly

In the study of aluminate reactivity, DFT helps in understanding the interaction between aluminate species and other molecules or surfaces. For instance, in the context of corrosion inhibition of aluminum, DFT calculations can elucidate the charge transfer mechanism between an inhibitor molecule and the aluminum surface. ljast.ly Theoretical studies have shown that the efficiency of corrosion inhibitors often correlates with their calculated quantum chemical parameters. ljast.ly

Furthermore, DFT is employed to investigate the reaction barriers of chemical processes. However, standard approximations within DFT, such as the Generalized Gradient Approximation (GGA), can sometimes overestimate reactivity, as seen in the case of O₂ dissociation on an Al(111) surface. acs.org In such instances, more advanced techniques like the use of hybrid functionals are necessary to obtain accurate results. acs.org The application of DFT extends to analyzing the structural properties and heats of formation of various aluminates, providing data that is in excellent agreement with experimental findings. arxiv.org

Machine Learning Force Field (MLFF) Approaches for Aluminate Dissolution

To overcome the computational cost of direct ab initio methods like DFT for large systems and long-time scale simulations, Machine Learning Force Fields (MLFF) have been developed. arxiv.org MLFFs are trained on data from quantum mechanical calculations and offer a compromise between the accuracy of ab initio methods and the efficiency of classical force fields. arxiv.org

A significant application of MLFF is in studying the dissolution of aluminate species, for example, from metakaolin, a key component in sustainable construction materials. rsc.orgnih.govresearchgate.netrsc.org Research has utilized MLFF, accelerated by DFT, to calculate the atomistic activation energy (ΔEa) for the hydrolysis reaction of aluminate species. rsc.orgnih.govresearchgate.net This approach allows for the investigation of various factors influencing dissolution, such as the type of activator (e.g., NaOH vs. KOH), the presence of van der Waals (vdW) interactions, and the geometry of hydration shells around cations. rsc.orgnih.govresearchgate.netrsc.org

One key finding from these studies is that KOH generally leads to a lower activation energy for aluminate dissolution compared to NaOH, particularly when vdW interactions are considered. rsc.orgnih.govresearchgate.netrsc.org This is attributed to the larger ionic radius and lower hydration energy of the K⁺ ion compared to Na⁺, which facilitates the breaking of Al-O bonds. rsc.org Additionally, reduced hydration shells around the cations have been shown to lower the activation energy for dissolution. rsc.orgnih.govresearchgate.net

The data generated from MLFF simulations, such as activation energies, provides essential input for higher-level simulation methods like the kinetic Monte Carlo (kMC) upscaling approach, which can model dissolution rates at a microscopic level. rsc.orgnih.govresearchgate.net

Atomistic Simulations for Understanding Hydrolysis and Dissolution

Atomistic simulations, including methods like ab initio molecular dynamics (AIMD) and classical molecular dynamics using reactive force fields (ReaxFF), provide a dynamic picture of the hydrolysis and dissolution processes of aluminates. arxiv.orgmdpi.com These simulations can track the trajectories of individual atoms over time, revealing the mechanisms of bond breaking and formation.

AIMD simulations are particularly useful for studying the explicit role of the solvent in hydrolysis. mdpi.com For instance, in the study of Al³⁺ hydrolysis, AIMD has shown the importance of considering thermal fluctuations and the explicit structure of water molecules in determining the stability of hydrolytic complexes. mdpi.com These simulations can also be used to determine the formation constants of various aqueous aluminum species. mdpi.com

Reactive force fields, such as ReaxFF, have been parameterized using DFT data to model complex reactive systems, including lithium-aluminum silicates. arxiv.org These force fields can be used to study the thermodynamic stability and mechanical properties of different aluminate-containing phases. arxiv.org For example, ReaxFF has been used to predict the correct stability order of eucryptite polymorphs and to investigate phase transformations under pressure. arxiv.org

Atomistic simulations are also crucial for understanding the dissolution mechanisms of aluminosilicate (B74896) minerals like metakaolinite. nih.gov By computing the activation energies for breaking oxo-bridging bonds between silicate (B1173343) and aluminate units, researchers can build a systematic database to be used in mesoscopic models of dissolution. nih.gov These studies have revealed that breaking a bond to a silicate neighbor requires more energy than breaking a bond to an aluminate neighbor. nih.gov

Geometrical-Topological Approaches and DFT for Ion Conductivity Prediction in Crystalline Solids

The prediction of ion conductivity in crystalline solids is crucial for developing materials for applications such as solid-state batteries. researchgate.net A combination of fast geometrical-topological approaches and precise DFT modeling has proven to be a promising strategy for high-throughput screening of potential ion conductors. researchgate.netresearchgate.net

The geometrical-topological approach, often based on Voronoi partition theory, allows for a rapid screening of large crystal structure databases to identify materials with potential ion migration pathways. researchgate.netresearchgate.net This method analyzes the geometry and connectivity of voids within the crystal structure to create migration maps for ions like K⁺. researchgate.net

Once promising candidates are identified, DFT calculations are used to accurately evaluate the migration energies. researchgate.net The nudged elastic band (NEB) method within DFT is a common technique for finding the minimum energy path and the corresponding energy barrier for ion migration between sites in the crystal lattice. researchgate.net

This combined approach has been successfully applied to search for new potassium solid electrolytes. researchgate.netresearchgate.net For instance, a screening of the Inorganic Crystal Structure Database identified numerous ternary and quaternary potassium- and oxygen-containing compounds as potential K⁺-ion conductors. researchgate.net Subsequent DFT calculations on selected compounds confirmed a wide range of migration energies, validating the predictions of the geometrical-topological approach. researchgate.net This methodology has also been applied to investigate ion transport in other materials, such as doped perovskites, and to identify potential conductors for other ions like Mg²⁺, Al³⁺, and O²⁻. rscf.ruchimicatechnoacta.ru

Advanced Analytical Methodologies for Potassium Aluminate Research

Spectroscopic Techniques for Structural Elucidation and Speciation Analysis

Spectroscopy is a cornerstone of potassium aluminate research, offering a suite of tools to probe its atomic and molecular characteristics. These techniques are vital for understanding both the solid-state structure and the complex equilibrium of aluminate ions in aqueous solutions.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and monitoring its structural transformations. mdpi.comacs.org By analyzing the diffraction pattern produced when X-rays interact with the material's crystal lattice, researchers can determine its specific crystallographic structure. asme.org XRD is routinely used to confirm the synthesis of desired phases and to check for the presence of impurities or amorphous content. geoscienceworld.orgmdpi.com

A key application of XRD is the tracking of temperature-induced phase transitions. For instance, studies on KAlO₂ have identified a transition from a low-temperature orthorhombic structure (space group Pbca) to a high-temperature tetragonal phase (space group P4₁2₁2). researchgate.net In-situ high-temperature XRD allows for the real-time observation of these changes as the material is heated, providing data on the precise temperatures at which these transformations occur. chem-soc.sigeoscienceworld.orged.ac.uk The technique can also follow the amorphization and subsequent recrystallization of this compound precursors. chem-soc.si For example, the isothermal heating of potassium-exchanged zeolite A shows a transformation into an amorphous aluminosilicate (B74896), which then recrystallizes into kalsilite, a process clearly tracked by XRD patterns over time. chem-soc.si

Table 1: XRD Findings for this compound and Related Compounds

Compound/System Technique Key Findings Reference(s)
KAlO₂ High-Temperature Neutron & X-ray Diffraction Orthorhombic (Pbca) phase at low temperatures transforms to a tetragonal (P4₁2₁2) phase at 540°C. researchgate.net
KAlO₂ Neutron Diffraction At room temperature, crystallizes in the orthorhombic space group Pbca with lattice parameters a = 5.4446(9) Å, b = 10.931(1) Å, c = 15.458(2) Å. xray.cz
Potash Alum (KAl(SO₄)₂·12H₂O) Powder XRD Confirmed a cubic structure with space group Pa3. researchgate.net
K-exchanged Zeolite A Isothermal XRD Transformation to an amorphous phase and subsequent recrystallization to hexagonal kalsilite was tracked over time at 1278 K. chem-soc.si

This table presents data derived from research findings to illustrate the application of XRD in this compound studies.

Raman spectroscopy is a powerful tool for investigating the various aluminate species present in aqueous solutions, such as those involving this compound. acs.org This technique provides information about the vibrational modes of molecules, allowing for the identification of different aluminate ions in solution. In dilute solutions, the tetrahedral aluminate monomer, [Al(OH)₄]⁻, is the predominant species and is characterized by a distinct symmetric stretching vibration peak at approximately 620-623 cm⁻¹. rsc.orgaqw.com.au

As the concentration of aluminate increases, new bands appear in the Raman spectrum, indicating the formation of polymeric or oligomeric species. acs.orgaqw.com.au Research has identified new peaks at approximately 535 cm⁻¹ and 695-700 cm⁻¹, which are attributed to the formation of a dimeric species, likely involving an Al-O-Al oxo-bridge, such as [Al₂O(OH)₆]²⁻. acs.orgrsc.orgaqw.com.au Quantitative studies have established a direct correlation between the intensity of these new Raman bands and the extent of aluminate oligomerization, providing a method to estimate the relative concentrations of monomeric and dimeric species under different conditions. acs.orgrsc.org

Table 2: Characteristic Raman Bands for Aluminate Species in Aqueous Solution

Wavenumber (cm⁻¹) Assignment Solution Conditions Reference(s)
~620-623 Symmetric stretch of Al(OH)₄⁻ monomer Dilute aluminate solutions rsc.orgaqw.com.au
~535 Vibration of oligomeric/dimeric Al species Concentrated aluminate solutions acs.orgrsc.orgaqw.com.au

This table summarizes key Raman spectral data used to identify different aluminate species in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ²⁷Al nucleus, is a highly effective method for characterizing the coordination environment of aluminum in solution. nih.gov The chemical shift of the ²⁷Al signal is sensitive to the coordination number of the aluminum atom, making it possible to distinguish between different species. nih.gov For instance, octahedrally coordinated aluminum, such as in [Al(H₂O)₆]³⁺, is typically set as the reference at 0 ppm, while tetrahedrally coordinated aluminum, like the [Al(OH)₄]⁻ anion, resonates at approximately 80 ppm. nih.govresearchgate.net

In studies of alkaline this compound solutions, ²⁷Al NMR spectra typically show a single, sharp resonance, confirming that tetrahedrally coordinated aluminum is the dominant form. researchgate.net As the concentration of the solution increases, this peak can shift upfield. This shift is not typically interpreted as the formation of higher-coordination species like octahedral Al(OH)₆³⁻, but rather as the result of changes in the ionic environment and the formation of contact ion-pairs between the aluminate anions and potassium cations. researchgate.net While NMR can confirm the tetrahedral nature of the dominant aluminate species, directly observing distinct signals for monomeric and dimeric tetrahedral species can be challenging due to their very similar chemical environments. However, when combined with other techniques like Raman spectroscopy, changes in the ²⁷Al NMR chemical shifts can be correlated with the degree of Al oligomerization. rsc.orgresearchgate.net

For a more detailed and precise determination of the crystalline structure of this compound, neutron diffraction is employed. researchgate.net This technique is complementary to XRD and is particularly advantageous for accurately locating light atoms, such as oxygen, in the presence of heavier atoms. A full-profile Rietveld analysis of neutron diffraction data has been used to refine the crystal structures of both the low- and high-temperature forms of KAlO₂. researchgate.net

This method confirmed that the low-temperature phase is orthorhombic (space group Pbca) and transitions to a tetragonal structure (space group P4₁2₁2) at 540°C. researchgate.net Neutron diffraction studies provide precise atomic coordinates and bond lengths, revealing that the KAlO₂ structure consists of a three-dimensional framework of interconnected AlO₄ tetrahedra. xray.cz This detailed structural information is crucial for understanding the material's physical properties, such as ionic conductivity, as the phase transition was found to open new conduction channels within the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) for Solution State Aluminum Speciation (e.g., 27Al NMR)

Thermal Analysis for Phase Transitions

Thermal analysis techniques are critical for characterizing the phase transformations, thermal stability, and decomposition pathways of this compound and its precursors.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying the thermal behavior of materials. oszk.huacs.org TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events like phase transitions or decomposition. trb.orgosti.gov

Studies on the thermal decomposition of potassium aluminium oxalate, a precursor that yields this compound, have utilized TGA and DTA. rsc.org These analyses showed that after dehydration, a stable anhydrous complex exists over a temperature range of 150°C to 375°C. rsc.org Above this temperature, a two-stage decomposition occurs, which is complete by 575°C, resulting in the formation of this compound. rsc.org Similarly, TGA has been used to investigate the thermal decomposition of hydrated potassium alum, another related compound, showing distinct stages of water loss followed by sulfate (B86663) decomposition at higher temperatures. researchgate.net For mixtures containing aluminum and potassium salts, DTA can identify fusion temperatures and exothermic ignition or oxidation peaks, providing insight into the material's reactivity at elevated temperatures. akjournals.commdpi.com

Table 3: Thermal Analysis Data for this compound Precursors

Precursor Compound Technique Temperature Range (°C) Observed Event Final Product Reference(s)
Potassium Aluminium Oxalate TGA/DTA 150 - 375 Stable anhydrous complex - rsc.org
Potassium Aluminium Oxalate TGA/DTA > 375 Two-stage decomposition This compound rsc.org
Potassium Alum (KAl(SO₄)₂·12H₂O) TGA Up to ~250 Dehydration (loss of water) Anhydrous KAl(SO₄)₂ researchgate.net

This table presents findings from thermal analysis studies on compounds that are precursors to or related to this compound.

Microscopic and Particle Sizing Techniques

Advanced research into this compound often involves the detailed characterization of its precipitate, aluminum hydroxide (B78521), which forms under specific conditions. The morphology and size of these precipitate particles are critical determinants of the material's properties and are studied using sophisticated microscopic and particle sizing methods.

Scanning Electron Microscopy (SEM) for Morphological Studies of Precipitates

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and morphology of precipitates derived from this compound solutions. nih.gov This technique provides high-resolution images that reveal the shape, structure, and aggregation of crystals, offering insights into the mechanisms of precipitation and the influence of various process parameters. nih.govceed.wa.edu.au

Research has demonstrated that the morphology of aluminum hydroxide precipitates can be precisely controlled by manipulating reaction conditions. For instance, studies on the carbonation of this compound solutions have used SEM to distinguish between different polymorphs of aluminum hydroxide, such as bayerite and gibbsite. rsc.org The transformation from bayerite to the more thermodynamically stable gibbsite is promoted by increases in temperature and caustic concentration, a phenomenon clearly visualized through SEM imaging. rsc.org

In the Al-KOH-H₂O system, the concentration of specific dissolved species, such as the dimeric aluminate ion (Al₂O(OH)₆²⁻), has a direct impact on the resulting crystal morphology. rsc.org High concentrations of this dimer tend to yield smaller, more numerous anhedral to subhedral gibbsite particles. rsc.org Conversely, lower concentrations result in the formation of fewer, but larger and more well-defined (euhedral) gibbsite platelets. rsc.org The addition of organic solvents like methanol (B129727) to this compound solutions has been shown to produce distinct morphologies, including sheet-like agglomerates of gibbsite. researchgate.net In some cases, the addition of an organic solvent under specific conditions has even led to the novel production of nanoscale aluminum hydroxide crystals from a this compound solution. ceed.wa.edu.au

Table 1: Influence of Process Conditions on Precipitate Morphology Observed via SEM

System/Process Key Parameters Observed Precipitate Morphology Reference(s)
Carbonation of KAlO₂ SolutionHigh Temperature & High Caustic ConcentrationPredominantly the thermodynamically stable gibbsite phase. rsc.org
Carbonation of KAlO₂ SolutionLow Temperature & Low Caustic ConcentrationPredominantly the kinetically controlled bayerite phase. rsc.org
Al-KOH-H₂O SystemHigh concentration of dimeric Al₂O(OH)₆²⁻Smaller, more numerous anhedral to subhedral gibbsite particles. rsc.org
Al-KOH-H₂O SystemLow concentration of dimeric Al₂O(OH)₆²⁻Fewer, larger euhedral gibbsite platelets. rsc.org
Seeded Precipitation with MethanolAddition of equal volume of methanolSheet-like agglomerates of gibbsite. researchgate.net
Precipitation with Organic SolventSpecific, controlled conditionsNanoscale aluminum hydroxide crystals. ceed.wa.edu.au

Particle Size Distribution Analysis (e.g., Mastersizer) for Precipitation Kinetics

Understanding the kinetics of precipitation from this compound solutions is crucial for controlling the final product's characteristics. Particle Size Distribution (PSD) analysis, commonly performed using laser diffraction instruments like the Malvern Mastersizer, is a key technique for this purpose. rsc.orgrsc.orgnih.gov These instruments measure the angular variation in intensity of scattered light as a laser beam passes through a dispersed particulate sample, and then use the Mie theory of light scattering to calculate the particle size distribution. nih.gov

PSD analysis provides quantitative data on parameters such as the average particle size and the distribution width, which are directly related to the kinetics of nucleation and crystal growth. mdpi.comucl.ac.uk For example, in the seeded precipitation of aluminum hydroxide from this compound solution with methanol, PSD analysis determined the average particle size of the resulting gibbsite agglomerates to be approximately 74 µm. researchgate.net Similarly, studies on the carbonation of this compound solutions have employed Mastersizer analysis to characterize the resulting products under various temperature and concentration conditions. rsc.org

The precipitation kinetics are influenced by several factors, including temperature, seed characteristics, and the concentration of alkali. mdpi.com Research has shown that an increase in temperature can lead to a higher precipitation rate. mdpi.com The particle size of the final product is often correlated with the degree of decomposition of the aluminate liquor. spmi.ru

Table 2: Effect of Parameters on Precipitation Kinetics and Particle Size

Parameter Varied System Observation Analytical Technique Reference(s)
TemperatureAlkali-aluminate solutionIncreasing temperature from 20 to 35 °C increased the precipitation rate from 40% to 60%.Titration, Chemical Analysis mdpi.com
Seed AmountSodium aluminate solutionIncreasing seed amount from 10 g/L to 40 g/L increased the precipitation rate from 42.9% to 54.8%.Titration, Chemical Analysis mdpi.com
Methanol AdditionSeeded KAlO₂ solutionAchieved an average particle size of 74 µm for gibbsite agglomerates.Particle Size Distribution Analysis researchgate.net
Reagent Type (NaOH vs. MgO)Nickel-rich precipitate solutionReagent type did not significantly affect the final particle size at 55 °C. d₅₀ values were ~22 µm for both.Malvern Mastersizer 2000 tandfonline.com

Advanced Characterization for Material Performance (e.g., Electroconduction Measurements)

Beyond particle characteristics, advanced methods are used to characterize the intrinsic material properties of this compound, which are critical for its performance in applications such as solid-state electrolytes. researchgate.netkit.edu Electroconduction measurements are particularly important for evaluating the ionic conductivity of this compound (KAlO₂) for its potential use in energy storage devices like potassium solid-state batteries. researchgate.net

The electrical properties of this compound are closely linked to its crystalline structure. researchgate.net Neutron diffraction studies have revealed that KAlO₂ undergoes a phase transition at 540°C. At low temperatures, it possesses an orthorhombic structure (space group Pbca), which transforms into a tetragonal structure (space group P4₁2₁2) at high temperatures. researchgate.net This structural change is accompanied by a significant jump in electrical conductivity. researchgate.net

The reason for this enhanced conductivity is the opening of new conduction channels along the c-axis of the crystal during the phase transition, which provides a larger cross-section for potassium ion movement. researchgate.net This transition also eliminates the presumed anisotropy of conduction that exists in the low-temperature orthorhombic phase. researchgate.net Furthermore, research into mixed ferrite-aluminate systems, such as K₀.₈₅Pb₀.₀₇₅(Fe₁₋ₓAlₓ)O₂, demonstrates that modifying the this compound structure can yield solid electrolytes with high ionic conductivity, on the order of 10⁻² S/cm at 400°C. researchgate.net These advanced characterization techniques are fundamental to designing and synthesizing new materials with improved electrochemical performance. kit.edueuropean-mrs.com

Table 3: Electroconduction and Structural Properties of this compound (KAlO₂)

Property Low-Temperature Phase (<540°C) High-Temperature Phase (>540°C) Reference(s)
Crystalline StructureOrthorhombicTetragonal researchgate.net
Space GroupPbcaP4₁2₁2 researchgate.net
ConductivityLower, with presumed anisotropyHigher, due to opening of new conduction channels researchgate.net
Phase Transition Temp.-540°C researchgate.net

Environmental and Sustainability Research Aspects of Potassium Aluminate Systems

Role in Waste Valorization and Resource Recovery

A significant area of research focuses on the utilization of potassium aluminate in converting aluminum-containing waste into valuable chemical precursors. This approach not only addresses the challenge of waste management but also provides an alternative, more sustainable route for producing essential industrial chemicals.

Waste aluminum, such as scrap metal, foil, and cans, can be chemically processed to synthesize this compound. uwaterloo.catsijournals.comresearchgate.net The process typically involves dissolving the aluminum waste in a solution of potassium hydroxide (B78521). tsijournals.comresearchgate.netfountainheadpress.com This reaction forms a soluble this compound complex, specifically potassium tetrahydroxoaluminate(III) (KAl(OH)4). uwaterloo.ca This initial step effectively transforms a solid waste material into a valuable chemical intermediate.

The resulting this compound solution can then be used as a precursor for the synthesis of other commercially important compounds, most notably potash alum (potassium aluminum sulfate (B86663) dodecahydrate, KAl(SO₄)₂·12H₂O). uwaterloo.catsijournals.comresearchgate.net The synthesis of potash alum from waste aluminum involves the addition of sulfuric acid to the this compound solution, followed by crystallization. tsijournals.comresearchgate.netscribd.com Research has demonstrated high yields of potash alum from various aluminum waste sources, including aluminum foil and scrap. tsijournals.comresearchgate.net For instance, one study reported a yield of 76% from aluminum foil and 63% from aluminum scrap. tsijournals.comresearchgate.net Another study achieved a potash alum yield of 99.59% from aluminum foil using optimized concentrations of potassium hydroxide and sulfuric acid. researchgate.net

This process of converting waste aluminum into this compound and subsequently into other useful chemicals like potash alum is a prime example of waste valorization. iosrjen.org It provides a more environmentally friendly and economical alternative to traditional production methods, which rely on virgin aluminum. researchgate.netiosrjen.org The alum produced from waste has been shown to be effective, and in some cases more effective, than commercially available alum for applications such as water treatment. tsijournals.com

Interactive Table 1: Research Findings on Potash Alum Synthesis from Waste Aluminum
Waste SourceReagents UsedProductReported YieldReference
Aluminum FoilPotassium Hydroxide, Sulfuric AcidPotash Alum76% tsijournals.comresearchgate.net
Aluminum ScrapPotassium Hydroxide, Sulfuric AcidPotash Alum63% tsijournals.comresearchgate.net
Aluminum FoilPotassium Hydroxide (3M), Sulfuric Acid (3M)Potash Alum99.59% researchgate.net
Aluminum FoilPotassium Hydroxide (2M), Sulfuric Acid (4.5M)Potash Alum88.36% researchgate.net
Waste Aluminum CansPotassium Hydroxide, Sulfuric AcidPotash Alum10.58%

Environmental Impact Mitigation through Geopolymer Applications

Geopolymers are emerging as a sustainable alternative to traditional Portland cement, offering significant environmental benefits, primarily a lower carbon footprint. researchgate.netkaust.edu.sa These materials are formed through the reaction of an aluminosilicate (B74896) source with an alkaline activator solution. wikipedia.orgmdpi.com this compound can play a crucial role as a component in the alkaline activation of these materials.

Geopolymers consist of a three-dimensional network of silicate (B1173343) and aluminate tetrahedra. vanbaerle.com The production of geopolymer cement can reduce CO2 emissions by up to 80% compared to ordinary Portland cement. researchgate.net The alkaline activator is a key component in the geopolymerization process, and solutions containing potassium compounds, such as potassium hydroxide and potassium silicate, are commonly used. mdpi.comijert.org Potassium-based activators are often preferred over sodium-based ones as they are more reactive and less prone to efflorescence. vanbaerle.com

Research has specifically investigated the use of this compound in geopolymer synthesis. One study focused on the alkali activation of acidic gold mine tailings using potassium hydroxide and the effect of adding this compound. researchgate.net The results showed that a this compound-based geopolymer exhibited superior durability and strength compared to a potassium silicate-based one. researchgate.net Specifically, the geopolymer activated with a this compound and potassium hydroxide solution achieved an unconfined compressive strength of 18.10 MPa. researchgate.net Furthermore, this geopolymer demonstrated a significant reduction (over 85%) in the leachability of heavy metals, highlighting its effectiveness in stabilizing hazardous materials. researchgate.net The use of this compound as an activator can therefore contribute to the production of high-performance, environmentally friendly construction materials from waste products.

Sustainable Chemical Processes Involving this compound (e.g., Alkali Regeneration in Hydrogen Production)

This compound is an important intermediate in certain sustainable chemical processes, particularly in the context of hydrogen production from aluminum and the subsequent regeneration of the alkali used in the process.

The reaction of aluminum with an aqueous solution of potassium hydroxide is a known method for generating high-purity hydrogen gas. researchgate.netresearchgate.net In this process, aluminum and water are the primary consumables, while potassium hydroxide acts as a reactant that is theoretically not consumed. researchgate.netresearchgate.net The reaction produces hydrogen and this compound. researchgate.net

The efficiency of this alkali regeneration is a critical factor for the viability of this hydrogen production method. While challenges such as the passivation of the aluminum surface exist, optimizing parameters like temperature and alkali concentration can enhance the reaction rate. researchgate.net The ability to effectively regenerate the potassium hydroxide from this compound is a significant step towards developing a sustainable and cost-effective method for on-demand hydrogen generation.

Broader Implications for Circular Economy in Aluminum-Related Industries

The use of this compound in waste valorization and sustainable chemical processes has significant implications for advancing a circular economy within the aluminum industry. aluquebec.com A circular economy model aims to eliminate waste and keep materials in use for as long as possible, moving away from the traditional linear "take-make-dispose" model. novelis.com Aluminum is an ideal material for a circular economy due to its infinite recyclability without loss of its intrinsic properties. aluquebec.comaluminum.org

The conversion of waste aluminum into this compound precursors for various chemical products directly contributes to a circular economy by transforming waste into a valuable resource. iosrjen.orgarcjournals.org This reduces the need for primary aluminum production, which is an energy-intensive process, and consequently lowers greenhouse gas emissions. novelis.comaluminum.org Recycling aluminum requires only about 5% of the energy needed for primary production. aluminum.org

Furthermore, the application of this compound in producing geopolymers from industrial byproducts like fly ash and mine tailings exemplifies the principles of a circular economy by creating value from waste streams of other industries. kaust.edu.sa This not only provides a sustainable outlet for these waste materials but also produces construction materials with a lower environmental footprint. researchgate.net

Q & A

Q. What are the optimal methods for synthesizing high-purity potassium aluminate solutions, and how can their stability be assessed during storage?

this compound solutions (e.g., K₂Al₂O₄) are synthesized via the reaction of aluminum hydroxide with potassium hydroxide under controlled stoichiometric conditions. To ensure purity, automated titration is recommended for quantifying Al/K ratios (target: 21.8 ±1.0% Al by weight) . Stability during storage requires avoiding water contact and using steel or iron containers to prevent corrosion. Viscosity measurements at varying temperatures (8–80°C) and pH monitoring (12.5 ±1) are critical for assessing stability, as viscosity decreases exponentially with temperature (e.g., 60 cP at 8°C vs. 12 cP at 80°C) .

Q. What spectroscopic and diffraction techniques are most effective for characterizing this compound and its derivatives?

Raman spectroscopy and H₂/Pt electrode potentiometry are key for identifying ion-pair formation (e.g., [NaAl(OH)₄]⁰) in alkaline solutions . X-ray diffraction (XRD) and energy-dispersive X-ray diffraction (EDXRD) are essential for phase identification (e.g., gibbsite vs. bayerite) during carbonation or precipitation . Scanning electron microscopy (SEM) complements these methods by visualizing morphological changes, such as needle-like calcium chloroaluminate hydrates .

Q. What safety protocols are critical when handling this compound solutions in laboratory settings?

Avoid contact with water to prevent precipitation and use corrosion-resistant equipment (steel, iron, or synthetic materials). Personal protective equipment (PPE), including gloves and respirators, is mandatory during spills. Neutralization with acids is prohibited, as it forms hard precipitates; instead, absorb spills with sand or soil and dilute with water .

Advanced Research Questions

Q. How do variations in caustic concentration and temperature influence polymorphic transformations during this compound carbonation?

At low caustic concentrations (37.0 g K₂O/L) and 40°C, bayerite dominates due to kinetic control, while gibbsite forms at higher concentrations (222.0 g K₂O/L) and 80°C under thermodynamic control. In situ EDXRD reveals that nucleation rates of bayerite exceed gibbsite by orders of magnitude, with transformation pathways involving Al(III)-clusters → boehmite → bayerite → gibbsite .

Q. How can experimental designs isolate the effects of aluminate concentration on composite material properties?

Orthogonal experimental designs (e.g., varying water-cement ratios, slag content) allow systematic testing of variables. For example, in cement pastes, bypass kiln dust and KCl solutions can be used to study calcium chloroaluminate formation while controlling Al₂O₃ content (15–20%) and CaO/SiO₂ ratios (1.1–1.2) . Riboud viscosity models validate experimental data under these conditions .

Q. What kinetic models describe gibbsite precipitation from this compound solutions, and how do Na⁺ vs. K⁺ backgrounds affect nucleation?

The Cardew model identifies nucleation-controlled regimes at 60°C, where this compound solutions exhibit faster nucleation than sodium analogs. At 80°C, growth-dominated kinetics prevail, with activation energies derived from Arrhenius plots. Raman spectra confirm that Na⁺ forms ion-pairs (e.g., NaOH⁰), while K⁺ does not, altering nucleation pathways .

Q. How does ionic speciation in concentrated aluminate solutions vary with background cations (Na⁺, K⁺, Cs⁺)?

Potentiometric and Raman data show that Na⁺ forms stable [NaAl(OH)₄]⁰ ion-pairs (β = 0.78), whereas K⁺ and Cs⁺ favor free ions. Activity coefficient calculations must account for dimeric aluminate species (e.g., [Al₂O(OH)₆]²⁻), which dominate in high-concentration KOH solutions .

Q. What thermodynamic and kinetic factors govern bayerite vs. gibbsite predominance during carbonation?

Bayerite growth rates exceed gibbsite by 10³–10⁴ times, but gibbsite becomes thermodynamically favored at high temperatures (>80°C) and caustic concentrations. MasterSizer particle analysis and SEM reveal that bayerite persists unless Ostwald ripening occurs, driven by Gibbs free energy minimization .

Methodological Notes

  • Data Contradictions : Conflicting reports on bayerite-gibbsite stability require revisiting thermodynamic models using advanced ab initio simulations .
  • Experimental Replication : EDXRD and in situ potentiometry are recommended for reproducibility in speciation studies .

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